Product packaging for Uridine, 2'-azido-2',3'-dideoxy-5-iodo-(Cat. No.:CAS No. 126543-50-8)

Uridine, 2'-azido-2',3'-dideoxy-5-iodo-

Cat. No.: B12789527
CAS No.: 126543-50-8
M. Wt: 379.11 g/mol
InChI Key: KHGLCOWLVAGKHT-CVTKMRTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within Synthetic Nucleoside Analogues

Synthetic nucleoside analogues are a cornerstone of modern pharmacology, with applications ranging from antiviral to anticancer therapies. These molecules are structurally similar to the natural nucleosides that constitute DNA and RNA but possess strategic chemical alterations. These modifications are designed to interfere with cellular or viral enzymatic processes, often leading to the termination of DNA chain elongation or the inhibition of key enzymes.

The structure of 2'-azido-2',3'-dideoxy-5-iodouridine is a prime example of this targeted molecular design. It features three significant alterations to the natural uridine (B1682114) nucleoside:

A 2'-azido (-N₃) group: The introduction of an azido (B1232118) group at the 2'-position of the ribose sugar is a critical modification.

A 2',3'-dideoxy structure: The removal of the hydroxyl groups at both the 2' and 3' positions of the sugar ring is a hallmark of many antiviral nucleoside analogues, most notably the class of dideoxynucleosides.

A 5-iodo (-I) substituent: The addition of an iodine atom at the 5-position of the uracil (B121893) base can influence the molecule's size, lipophilicity, and interactions with target enzymes.

These modifications collectively aim to create a molecule that can be recognized by cellular or viral enzymes but will ultimately disrupt their normal function.

Historical Research Trajectory of 2'-Azido Pyrimidine (B1678525) Nucleosides

The development of 2'-azido pyrimidine nucleosides is closely linked to the groundbreaking discovery of 3'-azido-3'-deoxythymidine (AZT, Zidovudine) as a potent inhibitor of the human immunodeficiency virus (HIV). nih.gov The success of AZT, which has a 3'-azido group, spurred extensive research into the effects of introducing the azido functionality at other positions on the nucleoside scaffold. nih.gov

Researchers hypothesized that modifying the 2'-position with an azido group could also yield compounds with significant biological activity. This led to the synthesis and evaluation of a variety of 2'-azido pyrimidine nucleosides. A notable study in this area was conducted by Warshaw and Watanabe in 1990, where they synthesized a series of 2'-azido-2',3'-dideoxypyrimidine nucleosides, including the 5-bromo and 5-iodo analogues, to explore their potential as anti-HIV agents. nih.gov Their work was a direct extension of the research trajectory focused on finding new nucleoside analogues with improved efficacy or different activity spectra compared to existing drugs like AZT. nih.gov

Detailed Research Findings

The primary investigation into the biological activity of 2'-azido-2',3'-dideoxy-5-iodouridine was its evaluation as a potential inhibitor of HIV. nih.gov

Synthesis of 2'-Azido-2',3'-dideoxy-5-iodouridine

The synthesis of 2'-azido-2',3'-dideoxy-5-iodouridine was reported as part of a broader effort to create a series of 2'-azido-2',3'-dideoxypyrimidine nucleosides. nih.gov The synthetic pathway, as described by Warshaw and Watanabe, involved several key steps:

Formation of the 3'-deoxy analogue: The synthesis started from 5-O-benzoyluridine, which was first converted to its 2,2'-anhydro derivative. This intermediate then underwent a deoxygenation process at the 3'-position to yield the 3'-deoxy analogue. nih.gov

Introduction of the 2'-azido group: The 3'-deoxy intermediate was then treated with lithium azide (B81097) (LiN₃) in dimethylformamide (DMF). This reaction opened the anhydro ring and introduced the azido group at the 2'-position. Subsequent removal of the 5'-O-benzoyl protecting group afforded 2'-azido-2',3'-dideoxyuridine. nih.gov

Halogenation at the 5-position: The 5'-O-benzoylated 2'-azido-2',3'-dideoxyuridine was then subjected to halogenation to introduce the iodo group at the 5-position of the uracil base. nih.gov

Debenzoylation: The final step was the removal of the 5'-O-benzoyl protecting group to yield the target compound, 2'-azido-2',3'-dideoxy-5-iodouridine. nih.gov

Table 1: Synthetic Pathway for 2'-Azido-2',3'-dideoxy-5-iodouridine

StepStarting MaterialKey ReagentsProduct
15-O-BenzoyluridineImidazolylthiocarbonylation, Bu₃SnH reduction5-O-Benzoyl-3'-deoxyuridine
25-O-Benzoyl-3'-deoxyuridineLiN₃ in DMF, Saponification2'-Azido-2',3'-dideoxyuridine
35'-O-Benzoyl-2'-azido-2',3'-dideoxyuridineHalogenating agent5'-O-Benzoyl-2'-azido-2',3'-dideoxy-5-iodouridine
45'-O-Benzoyl-2'-azido-2',3'-dideoxy-5-iodouridineDebenzoylation2'-Azido-2',3'-dideoxy-5-iodouridine

This table is a simplified representation of the synthetic process described by Warshaw and Watanabe (1990). nih.gov

Research Findings on Antiviral Activity

As part of the 1990 study by Warshaw and Watanabe, 2'-azido-2',3'-dideoxy-5-iodouridine and its related analogues were tested for their ability to inhibit HIV in tissue culture using H9 cells. The results indicated that these new nucleosides, despite being closely related to the potent anti-HIV drug AZT, did not show any significant anti-HIV activity. nih.gov

Table 2: Antiviral Activity of 2'-Azido-2',3'-dideoxypyrimidine Nucleosides against HIV

Compound5-SubstituentAnti-HIV Activity (in H9 cells)
2'-Azido-2',3'-dideoxyuridine-HNot significant
2'-Azido-2',3'-dideoxy-5-bromouridine-BrNot significant
2'-Azido-2',3'-dideoxy-5-iodouridine -I Not significant
2'-Azido-2',3'-dideoxy-5-methyluridine-CH₃Not significant

Data sourced from Warshaw and Watanabe, J. Med. Chem. 1990, 33(6), 1663-6. nih.gov

The lack of significant antiviral activity for 2'-azido-2',3'-dideoxy-5-iodouridine in this initial screening highlights the nuanced structure-activity relationships in the design of nucleoside analogues. While the individual structural modifications have been successful in other contexts, their combination in this particular arrangement did not yield the desired biological effect against HIV.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10IN5O4 B12789527 Uridine, 2'-azido-2',3'-dideoxy-5-iodo- CAS No. 126543-50-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126543-50-8

Molecular Formula

C9H10IN5O4

Molecular Weight

379.11 g/mol

IUPAC Name

1-[(2R,3R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C9H10IN5O4/c10-5-2-15(9(18)12-7(5)17)8-6(13-14-11)1-4(3-16)19-8/h2,4,6,8,16H,1,3H2,(H,12,17,18)/t4-,6+,8+/m0/s1

InChI Key

KHGLCOWLVAGKHT-CVTKMRTPSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1N=[N+]=[N-])N2C=C(C(=O)NC2=O)I)CO

Canonical SMILES

C1C(OC(C1N=[N+]=[N-])N2C=C(C(=O)NC2=O)I)CO

Origin of Product

United States

Synthetic Methodologies for 2 Azido 2 ,3 Dideoxy 5 Iodouridine and Its Analogues

Stereoselective Synthesis of 2'-Azido-2',3'-dideoxypyrimidine Nucleosides

The stereoselective synthesis of 2'-azido-2',3'-dideoxypyrimidine nucleosides, including the 5-iodo derivative, is a multi-step process that often relies on the precise control of stereochemistry at the sugar moiety.

Anhydro Nucleoside Intermediates and Conversions

A key strategy in the synthesis of 2'-azido-2',3'-dideoxypyrimidine nucleosides involves the use of anhydro nucleoside intermediates. These rigid structures facilitate stereoselective reactions. A common pathway begins with a protected uridine (B1682114) derivative, which is converted into a 2,2'-anhydro nucleoside. nih.gov

For instance, the synthesis of 2'-azido-2',3'-dideoxyuridine starts from 5-O-benzoyluridine, which is first converted to 2,2'-anhydro-5-O-benzoyluridine. nih.govacs.org This anhydro intermediate is then subjected to a reduction step, typically using tributyltin hydride (Bu3SnH), following an imidazolylthiocarbonylation reaction to produce the 3'-deoxy analogue. nih.govacs.org The crucial azido (B1232118) group is introduced at the 2'-position by treating this 3'-deoxy intermediate with lithium azide (B81097) (LiN3) in a solvent like dimethylformamide (DMF). nih.govacs.org This reaction proceeds via the nucleophilic opening of the anhydro ring, leading to the formation of the 2'-azido derivative with the desired stereochemistry. Subsequent removal of the protecting group, such as saponification of the benzoyl ester, yields the final 2'-azido-2',3'-dideoxyuridine. nih.govacs.org

Another method involves the nucleophilic opening of 3'-deoxy-5'-O-(tert-butyldimethylsilyl)-5-methyl-2,2'-anhydrouridine with sodium azide in hexamethylphosphoramide (B148902) to introduce the 2'-azido group. nih.gov

Table 1: Key Intermediates in 2'-Azido-2',3'-dideoxyuridine Synthesis

Starting Material Intermediate Key Reagents Product
5-O-Benzoyluridine 2,2'-Anhydro-5-O-benzoyluridine Imidazolylthiocarbonylation, Bu3SnH 2'-Azido-5'-O-benzoyl-2',3'-dideoxyuridine
3'-Deoxy-5'-O-(tert-butyldimethylsilyl)-5-methyl-2,2'-anhydrouridine Not Applicable Sodium azide, Benzoic acid 1-(2-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)thymine

Halogenation and Debenzoylation Strategies for 5-Iodo Moiety

To introduce the 5-iodo substituent onto the pyrimidine (B1678525) base, halogenation reactions are employed. Starting with the 5'-O-benzoylated 2'-azido-2',3'-dideoxyuridine, direct halogenation can be achieved. nih.govacs.org The synthesis of the 5-iodo analogue specifically involves treating the protected nucleoside with an iodinating agent. nih.gov Following the successful introduction of the iodine atom at the 5-position, the benzoyl protecting group at the 5'-position is removed (debenzoylation) to yield the final target compound, 2'-azido-2',3'-dideoxy-5-iodouridine. nih.govacs.org Similar strategies are used to create 5-bromo analogues. nih.gov

The dehalogenation of 5-halogenated nucleosides, such as 5-iodouridine, can also be studied, with the rate of deiodination being significantly higher than that of debromination. researchgate.net Various iodination methods for uridines include using iodine monochloride or sodium iodide with nitric acid. researchgate.net

Derivatization and Analogue Synthesis

The core structure of 2'-azido-2',3'-dideoxy-5-iodouridine can be further modified to produce a range of analogues, including anhydro and phosphoramidate (B1195095) forms, which are synthesized for various research purposes.

Preparation of 2,5'-Anhydro Analogues

The synthesis of 2,5'-anhydro analogues of 3'-azido-2',3'-dideoxynucleosides, including the derivative of 3'-azido-2',3'-dideoxy-5-iodouridine, has been reported as a strategy to create conformationally restricted molecules. nih.gov These derivatives are synthesized to evaluate their biological activities. nih.govacs.org The formation of the 2,5'-anhydro bridge locks the sugar conformation and can influence the compound's interaction with enzymes. The synthesis of these anhydro analogues of 3'-azido-3'-deoxythymidine (AZT), 3'-azido-2',3'-dideoxyuridine (B1200160) (AZU), and their 5-halo derivatives has been successfully accomplished. nih.govacs.org

Synthesis of Phosphoramidates and Other Modified Forms

Phosphoramidate derivatives of azido nucleosides are synthesized as potential prodrugs. The synthesis of novel 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012), a close analogue, involves the phosphorylation of the parent nucleoside followed by a reaction with an appropriate amine. nih.gov This general approach can be adapted for 2'-azido-2',3'-dideoxy-5-iodouridine. A typical procedure involves reacting the nucleoside with a phosphorylating agent like 4-chlorophenyl phosphoroditriazolide and then with the desired amine. nih.gov

Another strategy is the diastereoselective synthesis of nucleotide phosphoramidates, which can be achieved by using a phosphoramidating reagent and a suitable base like tert-butylmagnesium chloride. wisc.edu Symmetrical dinucleoside phosphoramidates derived from AZT have also been prepared through the phosphonylation of AZT to create a symmetrical H-phosphonate diester, followed by oxidative conversion to the phosphoramidate. nih.gov The azide group itself is a versatile functional group for further modifications using bioorthogonal chemistry, such as click reactions. d-nb.infonih.gov

Table 2: Examples of Phosphoramidate Synthesis Strategies

Parent Nucleoside Phosphorylating Agent Amine/Alcohol Product Type
3'-Azido-2',3'-dideoxy-5-fluorouridine 4-Chlorophenyl phosphoroditriazolide Various N-alkyl amines 4-Chlorophenyl N-alkyl phosphoramidates
PSI-7977 (Uridine analogue) p-Nitrophenyl phosphoramidating reagent Not Applicable (internal amine) Diastereomerically pure phosphoramidate
AZT Phosphonic acid / DCC Various amines Symmetrical dinucleoside phosphoramidates

One-Pot Methodologies for Related Azido Nucleosides

While multi-step syntheses are common, one-pot methodologies offer an efficient alternative for preparing related azido nucleosides. A highly efficient one-pot synthetic route has been developed for 5'-azido-5'-deoxyribonucleosides of both purines and pyrimidines. nih.govresearchgate.netnih.gov This method utilizes readily available compounds and mild reaction conditions, avoiding some of the issues associated with other methods like the Mitsunobu reaction. nih.govnih.gov The process typically involves treating a protected nucleoside in an anhydrous solvent like DMF with triphenylphosphine (B44618) (PPh3), carbon tetrabromide (CBr4), and an excess of sodium azide (NaN3), followed by heating. mdpi.com This approach has been successfully applied to protected uridine, cytidine, adenosine, and guanosine (B1672433) to produce the corresponding 5'-azido nucleosides in high yields. nih.govresearchgate.net Another direct method for converting alcohols to azides uses 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP), which provides the corresponding azides under mild conditions. organic-chemistry.org

Radiosynthetic Approaches for Labeled 2'-Azido-2',3'-dideoxy-5-iodouridine Derivatives

Radiolabeled derivatives of 2'-azido-2',3'-dideoxy-5-iodouridine are essential for their use in diagnostic imaging and biomedical research. The introduction of a radionuclide allows for non-invasive in vivo tracking of the molecule.

The most common strategy for radiolabeling 2'-azido-2',3'-dideoxy-5-iodouridine involves the use of radioactive isotopes of iodine, such as Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), and Iodine-125 (¹²⁵I). These isotopes offer different properties in terms of half-life and decay characteristics, making them suitable for various imaging modalities like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govscilit.com

A prevalent method for radioiodination is electrophilic substitution on a suitable precursor. nih.gov One such approach is iododemetallation, particularly from a stannylated or mercurated precursor. For instance, a precursor like 5-trimethylstannyl-2'-azido-2',3'-dideoxyuridine can be synthesized and then reacted with a radioiodide salt (e.g., Na[¹²³I]) in the presence of an oxidizing agent like Iodogen® or N-chlorosuccinimide. nih.gov This method is often efficient and can be performed under mild conditions, which is crucial for preserving the integrity of the complex nucleoside structure. The use of a water-soluble halomercuri pyrimidine nucleoside precursor can also facilitate a rapid and high-yield radiolabeling process. google.com

The choice of iodine isotope depends on the intended application. ¹²³I is well-suited for SPECT imaging due to its 159 keV gamma-ray emission and a half-life of 13.2 hours. scilit.com ¹²⁴I, a positron emitter with a longer half-life of 4.2 days, is increasingly used for PET imaging, allowing for the study of slower biological processes. nih.gov ¹²⁵I, with an even longer half-life, is more commonly used for in vitro assays and preclinical animal studies. nih.gov

Table 1: Key Iodine Isotopes for Labeling 2'-Azido-2',3'-dideoxy-5-iodouridine

IsotopeHalf-lifeDecay ModePrimary Emission EnergyPrimary Imaging Modality
Iodine-123 (¹²³I) 13.2 hoursElectron Capture159 keV (gamma)SPECT
Iodine-124 (¹²⁴I) 4.2 daysPositron Emission (β+)511 keV (from annihilation)PET
Iodine-125 (¹²⁵I) 59.4 daysElectron Capture35 keV (gamma)Autoradiography, in vitro

This table is generated based on data from multiple sources. scilit.comnih.gov

Radiolabeled 2'-azido-2',3'-dideoxy-5-iodouridine derivatives hold significant promise as molecular imaging probes, particularly for visualizing processes like viral replication and cell proliferation. nih.govnih.gov The underlying principle is that these nucleoside analogues can be taken up by cells and incorporated into nucleic acids by specific viral or cellular enzymes. This selective trapping within target cells allows for their visualization using non-invasive imaging techniques like PET and SPECT. nih.gov

A primary research focus is the imaging of viral infections. nih.gov For example, in infections caused by viruses like Herpes Simplex Virus (HSV), the viral thymidine (B127349) kinase (TK) can phosphorylate the radiolabeled nucleoside analogue, leading to its accumulation in infected cells. nih.gov This allows for the direct visualization of the site and extent of the infection. The structural similarity of 2'-azido-2',3'-dideoxy-5-iodouridine to natural nucleosides makes it a potential substrate for viral enzymes.

Another significant area of application is in oncology for imaging tumor proliferation. nih.gov Rapidly dividing cancer cells have a high demand for nucleosides for DNA synthesis. Radiolabeled nucleoside analogues can be preferentially taken up by these proliferating cells, providing a means to assess tumor growth and response to therapy. nih.gov While a different radiolabeled nucleoside, [¹⁸F]FLT, is more commonly studied for this purpose, the development of iodine-labeled analogues like radioiodinated 2'-azido-2',3'-dideoxyuridine offers an alternative with different pharmacokinetic and imaging properties. nih.gov

Table 2: Research Applications of Radiolabeled Nucleoside Analogues

Application AreaImaging TargetPrinciplePotential of Radiolabeled 2'-azido-2',3'-dideoxy-5-iodouridine
Virology Viral enzymes (e.g., thymidine kinase)Selective phosphorylation and trapping in infected cells. nih.govPotential for imaging viral infections where the viral enzymes recognize the analogue as a substrate.
Oncology DNA synthesis in proliferating cellsIncreased uptake and incorporation into the DNA of rapidly dividing cancer cells. nih.govPotential as a probe for imaging tumor proliferation and monitoring treatment response.

This table synthesizes information from research on related radiolabeled nucleoside analogues. nih.govnih.gov

Molecular and Biochemical Mechanisms of Action of 2 Azido 2 ,3 Dideoxy 5 Iodouridine

Interactions with Nucleic Acid Synthesis Machinery

The primary antiviral action of AzIdUrd stems from its ability to disrupt the elongation of the viral DNA chain during replication. This is achieved through its structural mimicry of natural nucleosides, allowing it to be incorporated into the growing DNA strand, which ultimately leads to the termination of synthesis.

Role as a DNA Chain Terminator (Theoretical Framework)

Nucleoside analogs that lack a 3'-hydroxyl group on the deoxyribose sugar moiety are foundational to the concept of chain termination in DNA synthesis. researchgate.netmdpi.com This 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the incoming deoxynucleoside triphosphate (dNTP), a critical step in the extension of the DNA chain. chimia.ch AzIdUrd is a dideoxynucleoside, meaning it lacks hydroxyl groups at both the 2' and 3' positions of the sugar ring. The presence of an azido (B1232118) (N3) group at the 3' position further prevents the formation of a phosphodiester linkage. nih.gov

Once incorporated into a growing DNA chain, the absence of the 3'-hydroxyl group on AzIdUrd makes it impossible for DNA polymerase to add the next nucleotide, thereby halting further elongation of the chain. nih.gov This mechanism is a hallmark of many antiviral nucleoside analogs, including the well-known anti-HIV drug, Zidovudine (B1683550) (AZT). nih.govmdpi.com

Specificity in Viral DNA Replication Inhibition (In Vitro Studies)

In vitro studies have demonstrated that AzIdUrd is a potent and selective inhibitor of the replication of certain viruses, particularly retroviruses like the human immunodeficiency virus (HIV). nih.gov The compound has shown significant anti-HIV activity in tissue culture using H9 cells. nih.gov The antiviral efficacy of AzIdUrd and its related analogs, such as 3'-azido-2',3'-dideoxy-5-bromouridine (B33572) (AzBdUrd), has been documented against various retroviruses, including Moloney-murine leukemia virus (M-MULV). nih.gov

The selectivity of AzIdUrd is a key aspect of its therapeutic potential. While it effectively inhibits viral DNA synthesis, it has been observed to be minimally toxic to uninfected human lymphoid cell lines. nih.gov This differential effect is crucial for a viable antiviral agent, as it minimizes harm to the host's cells.

Enzymatic Recognition and Substrate Properties

For AzIdUrd to exert its chain-terminating effect, it must first be activated within the cell through a series of phosphorylation events. Its interaction with both cellular and viral enzymes determines its efficacy and selectivity.

Intracellular Phosphorylation Pathways

Upon entering a host cell, AzIdUrd is recognized by cellular kinases and undergoes phosphorylation to its monophosphate, diphosphate (B83284), and ultimately its active triphosphate form, AzIdUrd-5'-triphosphate (AzIdUTP). nih.govsigmaaldrich.com The initial phosphorylation to AzIdUrd-5'-monophosphate (AzdU-MP) is a critical and often rate-limiting step. sigmaaldrich.com Studies have shown that AzIdUrd is phosphorylated rapidly in H9 lymphoid cells, with the monophosphate form being the most abundant intracellular metabolite. nih.gov

Interestingly, AzIdUrd is a competitive inhibitor of cytosolic thymidine (B127349) kinase, the enzyme responsible for the initial phosphorylation of thymidine. nih.gov It has been found that AzIdUrd is phosphorylated by cell-free extracts of H9 cells at a rate approximately three times that of thymidine. nih.gov The subsequent phosphorylation of the monophosphate to the diphosphate is catalyzed by thymidylate kinase, for which AzIdUMP acts as a weak competitive inhibitor. nih.gov Although the triphosphate form is present at relatively low but stable levels, it is sufficient to exert its potent antiviral effect. nih.gov

CompoundEnzymeKinetic ParameterValue (µM)Reference
AzIdUrdCytosolic Thymidine KinaseKi2.63 nih.gov
AzIdUMPThymidylate KinaseKi55.3 nih.gov
3'-azido-2',3'-dideoxyuridine (B1200160)Thymidine KinaseKm67 nih.gov

Interaction with Viral Polymerases (e.g., Reverse Transcriptase)

The active form of the drug, AzIdUTP, is a potent competitive inhibitor of viral reverse transcriptase (RT), the enzyme responsible for transcribing the viral RNA genome into DNA in retroviruses. nih.govnih.gov AzIdUTP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the enzyme. nih.gov The affinity of AzIdUTP for HIV-1 reverse transcriptase is significantly higher than that of dTTP, making it a highly effective inhibitor. nih.gov

Studies have shown that both AzIdUTP and the related compound AzBdUTP are potent competitive inhibitors of HIV-1 reverse transcriptase. nih.gov The high therapeutic index of these compounds is attributed to this high sensitivity of the viral reverse transcriptase. nih.gov

CompoundEnzymeKinetic ParameterValue (µM)Reference
AzIdUTPHIV-1 Reverse TranscriptaseKi0.028 nih.gov
AzBdUTPHIV-1 Reverse TranscriptaseKi0.043 nih.gov

Differential Effects on Host Cellular DNA Polymerases

A crucial factor in the low cytotoxicity of AzIdUrd is its relatively poor interaction with host cellular DNA polymerases. nih.gov While AzIdUTP is a potent inhibitor of viral reverse transcriptase, it is a significantly weaker inhibitor of human DNA polymerase alpha, the primary enzyme involved in cellular DNA replication. nih.govnih.gov This differential sensitivity ensures that the compound selectively targets viral replication without substantially interfering with the host cell's normal DNA synthesis processes. nih.gov This selectivity is a key contributor to the compound's favorable therapeutic index. nih.gov

CompoundEnzymeKinetic ParameterValue (µM)Reference
AzIdUTPH9 Cell DNA Polymerase AlphaKi42.0 nih.gov
AzBdUTPH9 Cell DNA Polymerase AlphaKi42.7 nih.gov

Modulation of Nucleotide Metabolism Enzymes (e.g., Thymidine Kinase, Thymidylate Kinase)

The biological activity of nucleoside analogs is contingent upon their metabolic activation via phosphorylation to the corresponding 5'-mono-, di-, and triphosphates by cellular or viral kinases. This process converts the prodrug into its active form, which can then interact with target enzymes like viral polymerases. For pyrimidine (B1678525) nucleoside analogs, the initial phosphorylation is often catalyzed by thymidine kinase (TK), followed by subsequent phosphorylations by thymidylate kinase (TMPK) and other cellular kinases.

Detailed enzymatic studies on 2'-azido-2',3'-dideoxy-5-iodouridine are sparse in publicly available literature, largely due to its demonstrated lack of significant biological activity nih.gov. However, the behavior of structurally related azido-nucleosides can provide insight into its likely interactions with nucleotide metabolism enzymes.

For instance, the related compound 3'-azido-2',3'-dideoxyuridine (AZU), which lacks the 5-iodo substituent, is a poor substrate for cellular thymidine kinase. In human peripheral blood mononuclear cell extracts, AZU served as a substrate for phosphorylation with an apparent Michaelis constant (Kₘ) of 67 µM, a value significantly higher than that for the natural substrate thymidine (Kₘ = 7.0 µM) and for 3'-azido-3'-deoxythymidine (AZT) (Kₘ = 1.4 µM) nih.gov. Furthermore, AZU was a weak competitive inhibitor of thymidine phosphorylation, exhibiting an apparent inhibition constant (Kᵢ) of 290 µM, which is nearly two orders of magnitude weaker than that of AZT (Kᵢ = 3.4 µM) nih.gov.

The efficiency of the subsequent phosphorylation step, from monophosphate to diphosphate by thymidylate kinase, is also a critical determinant of activity. Studies on AZT have shown that its monophosphate (AZT-MP) is a very poor substrate for TMPK, with a maximal phosphorylation rate only 0.3% of that for the natural substrate dTMP clinpgx.org. This enzymatic bottleneck significantly limits the formation of the active triphosphate form.

Given that 2'-azido-2',3'-dideoxy-5-iodouridine possesses a similar 2'-azido-2',3'-dideoxy sugar moiety to these analogs, it is plausible that it is also a poor substrate for cellular thymidine kinase and that its monophosphate is inefficiently converted by thymidylate kinase. This inefficient phosphorylation cascade is a likely contributor to its observed lack of anti-HIV activity, as insufficient concentrations of the active 5'-triphosphate would be generated within the cell to effectively inhibit the viral reverse transcriptase nih.govnih.gov.

Structure-Activity Relationship Studies

Influence of 2'-Azido and 5-Iodo Substituents on Biological Activity

The biological activity of nucleoside analogs is profoundly influenced by the nature and position of substituents on both the sugar and base moieties. In the case of 2'-azido-2',3'-dideoxypyrimidine nucleosides, the interplay between the sugar modifications and base substitutions is critical for antiviral efficacy.

A key study by Warshaw and Watanabe in 1990 explored a series of 2'-azido-2',3'-dideoxypyrimidine nucleosides for their activity against the human immunodeficiency virus (HIV) nih.gov. This series included the parent compound 2'-azido-2',3'-dideoxyuridine (1a), its 5-bromo analog (1b), and 2'-azido-2',3'-dideoxy-5-iodouridine (1c). The rationale was to synthesize close analogs of the potent anti-HIV drug AZT (3'-azido-3'-deoxythymidine). Despite this structural similarity, all the synthesized 2'-azido compounds, including the 5-iodo derivative, "did not exhibit any significant anti-HIV activity in tissue culture using H9 cells" nih.gov.

This lack of activity highlights a critical structure-activity relationship:

Position of the Azido Group: The shift of the azido group from the 3'-position (as in the active compound AZT) to the 2'-position (as in 2'-azido-2',3'-dideoxy-5-iodouridine) appears to abolish anti-HIV activity. This suggests that the stereoelectronic properties of a 3'-azido group are essential for recognition and/or inhibition of HIV reverse transcriptase, or that the 2'-azido group sterically hinders proper phosphorylation or enzyme binding. Studies on 2'- and 3'-substituted dideoxyadenosines have similarly shown that the precise location and stereochemistry of the azido group dramatically impact antiviral potency nih.gov.

Influence of the 5-Halogen: The introduction of a bulky halogen, such as iodine, at the 5-position of the uracil (B121893) base did not confer antiviral activity on the 2'-azido-2',3'-dideoxyuridine scaffold nih.gov. In other series of nucleosides, 5-halogenation can enhance binding to certain enzymes, such as thymidine kinase, due to the increased size and altered electronic properties of the base. However, in this specific scaffold, any potential enhancement of enzyme interaction from the 5-iodo group was insufficient to overcome the detrimental effect of the 2'-azido substitution. The entire series, with or without the 5-halogen, remained inactive nih.gov.

Table 1: Anti-HIV Activity of 2'-Azido-2',3'-dideoxypyrimidine Nucleosides nih.gov
CompoundR1 (2'-position)R2 (3'-position)R3 (5-position)Reported Anti-HIV Activity (H9 Cells)
2'-Azido-2',3'-dideoxyuridine (1a)N3HHNot significant
2'-Azido-2',3'-dideoxy-5-bromouridine (1b)N3HBrNot significant
2'-Azido-2',3'-dideoxy-5-iodouridine (1c)N3HINot significant
AZT (for comparison)HN3CH3Potent Inhibitor

Conformational Analysis and Enzymatic Fit

The three-dimensional conformation of a nucleoside analog, particularly the pucker of the furanose ring, is a critical determinant of its ability to fit into the active site of target enzymes and be processed as a substrate. The sugar pucker is typically described as being in a North (C3'-endo) or South (C2'-endo) conformation.

While no specific conformational analysis for 2'-azido-2',3'-dideoxy-5-iodouridine is available, data from closely related structures provide valuable insights. For instance, X-ray crystallographic studies of 2'-azido-2',3'-dideoxythymidine (2'-N₃ddThd), which differs only in the base substituent (methyl vs. iodo), revealed a South-type (³T₂, C2'-endo) sugar conformation in the solid state nih.gov. This conformation is notably different from the North-type (²T₃, C3'-endo) pucker adopted by the active drug AZT. The South-type conformation of 2'-N₃ddThd was shared by another inactive analog, 2'-fluoro-ddThd, suggesting that this conformational preference may be unfavorable for the enzymatic interactions required for anti-HIV activity nih.gov.

The conformation of a nucleoside analog dictates how its 5'- and 3'-substituents are oriented, which directly impacts its fit within the active sites of kinases and polymerases. For a nucleoside analog to be a successful substrate for HIV reverse transcriptase, its triphosphate form must adopt a conformation that mimics the natural substrate (e.g., dTTP). A significant deviation from the required geometry, as suggested by the South-type pucker in the 2'-azido series, could lead to poor binding affinity and a lack of incorporation into the growing viral DNA chain, thus explaining the observed inactivity nih.gov. The presence of the bulky 2'-azido group likely imposes this conformational constraint on the sugar ring, orienting the key hydroxyl and phosphate (B84403) groups in a manner that is not conducive to efficient enzymatic processing.

Research Applications and Preclinical Investigations of 2 Azido 2 ,3 Dideoxy 5 Iodouridine

Antiviral Research Focus

Research into 2'-azido-2',3'-dideoxy-5-iodouridine has significantly centered on its potential as an antiviral agent, particularly against retroviruses.

The in vitro efficacy of 2'-azido-2',3'-dideoxy-5-iodouridine against retroviruses has yielded varied results in different studies. Research has demonstrated that the compound, along with its 5-bromo analogue, can be a potent and selective inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication in cell cultures. In one study, 2'-azido-2',3'-dideoxy-5-iodouridine (referred to as AzIdUrd) was found to be minimally toxic to the uninfected human lymphoid cell line H9. The primary mechanism of action involves its phosphorylation within the cell to its triphosphate form, AzIdUTP. This active metabolite then acts as a potent competitive inhibitor of HIV-1 reverse transcriptase, the key enzyme for viral replication.

In other research, the 3'-azido analogue of 2'-deoxy-5-iodouridine was found to be active against the Moloney-murine leukemia virus (M-MULV), a mammalian T-lymphotropic retrovirus, with a 50% effective dose (ED50) of 3.0 microM. nih.gov This study found the compound to be non-toxic to the host SC-1 cells at concentrations up to 100 microM. nih.gov

However, it is important to note that not all studies have reported significant antiviral activity. A separate investigation that synthesized a series of 2'-azido-2',3'-dideoxypyrimidine nucleosides, including the 5-iodo analogue, found that these compounds did not exhibit significant anti-HIV activity in tissue culture using H9 cells. nih.gov This highlights the complexities of in vitro testing and the need for further research to clarify the compound's antiviral profile.

A key aspect of preclinical evaluation is comparing a novel compound's efficacy to existing agents. The triphosphate form of 2'-azido-2',3'-dideoxy-5-iodouridine (AzIdUTP) has been shown to be a potent competitive inhibitor of HIV-1 reverse transcriptase, with a reported inhibitory constant (Ki) of 0.028 µM. This potency is a critical factor for a high therapeutic index. The selectivity of the compound stems from the fact that the viral reverse transcriptase is highly sensitive to AzIdUTP, while the host cell's DNA polymerase alpha is relatively insensitive, with a much higher Ki value of 42.0 µM.

The table below presents a comparison of the inhibitory constants (Ki) for the triphosphate derivatives of 2'-azido-2',3'-dideoxy-5-iodouridine (AzIdUTP) and the related 5-bromo analogue (AzBdUTP) against viral and host cell enzymes.

Table 1: Comparative Inhibition of Viral vs. Host DNA Polymerases

Compound Target Enzyme Ki (µM)
AzIdUTP HIV-1 Reverse Transcriptase 0.028
H9 Cell DNA Polymerase α 42.0
AzBdUTP HIV-1 Reverse Transcriptase 0.043

Data sourced from a study on the metabolism and selective inhibition of HIV replication.

When compared to other active 2',3'-dideoxynucleosides in one study against M-MULV, the 3'-azido analogue of 2'-deoxy-5-iodouridine (ED50 = 3.0 µM) showed activity in the same micromolar range as the 2',3'-unsaturated analogue of thymidine (B127349) (ED50 = 2.5 µM) and 2',3'-dideoxycytidine (ED50 = 4.0 µM), though it was less potent than the 3'-azido analogue of thymidine (AZT) (ED50 = 0.02 µM). nih.gov

Anticancer Research Focus

Beyond its antiviral potential, the structural characteristics of 2'-azido-2',3'-dideoxy-5-iodouridine suggest possible applications in oncology research.

While direct studies on the antiproliferative mechanisms of 2'-azido-2',3'-dideoxy-5-iodouridine are not extensively documented, research on structurally related 3'-azido-dideoxynucleosides provides strong hypotheses. One major area of investigation for this class of compounds is the inhibition of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.

Research has shown that 3'-azido-3'-deoxythymidine 5'-triphosphate (AZTTP), the active form of AZT, is a known telomerase inhibitor. nih.gov Further studies on other 3'-azido-2',3'-dideoxynucleosides demonstrated that their 5'-triphosphate forms also inhibit telomerase activity in vitro. nih.gov Long-term treatment of human HL60 cancer cells with these nucleosides resulted in reproducible telomere shortening, a key event that can trigger cell senescence or apoptosis. nih.gov This suggests a plausible antiproliferative mechanism for 2'-azido-2',3'-dideoxy-5-iodouridine would involve its intracellular conversion to the triphosphate form, followed by inhibition of telomerase.

Additionally, studies on the related compound 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) have shown that its phosphoramidate (B1195095) derivatives exhibit cytotoxic activity against several human cancer cell lines, including cervical (HeLa), oral (KB), and breast (MCF-7) cancer cells. nih.gov This lends further support to the investigation of halogenated 3'-azido-2',3'-dideoxyuridine (B1200160) derivatives as potential anticancer agents.

The mechanism of action for many nucleoside analogues involves interference with DNA synthesis and repair, and this is a key research hypothesis for 2'-azido-2',3'-dideoxy-5-iodouridine. The cytotoxicity of these compounds can be linked to their effects on host cell DNA polymerases.

Research on the 5'-triphosphates of AZT (AZT-TP) has examined their inhibitory effects on DNA polymerase gamma, the mitochondrial DNA polymerase. nih.gov These studies indicate that AZT-TP inhibits DNA polymerase gamma in competition with the natural nucleotide (dTTP) but is not incorporated into the DNA strand by this enzyme. nih.gov This competitive inhibition disrupts mitochondrial DNA replication, which can lead to mitochondrial dysfunction and contribute to cytotoxicity. It is hypothesized that AzIdUTP could act through a similar mechanism, inhibiting host DNA polymerases and thereby modulating DNA maintenance pathways, which could be exploited for anticancer effects.

Applications as Molecular Probes and Research Tools

The unique chemical features of 2'-azido-2',3'-dideoxy-5-iodouridine make it a candidate for use as a specialized molecular probe in biochemical and cellular research. The presence of the azido (B1232118) (-N3) group is particularly significant.

The azide (B81097) group is a versatile functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the highly efficient and specific attachment of a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to the azide-modified nucleoside.

For example, other 2'-azido nucleosides, like 2'-azido-2'-dATP, are used for the site-specific labeling of RNA. jenabioscience.com The nucleoside is first incorporated into a nucleic acid strand by a polymerase, and the resulting azide-functionalized DNA or RNA can then be tagged for visualization, purification, or other downstream applications. jenabioscience.com By extension, 2'-azido-2',3'-dideoxy-5-iodouridine could be used as a research tool to be incorporated into DNA by specific polymerases (like viral reverse transcriptases) and subsequently detected via click chemistry. The additional presence of a heavy iodine atom could also potentially be exploited in structural biology techniques like X-ray crystallography to aid in phase determination.

Utility in Genetic and Biochemical Assays (e.g., Gene Sequencing Research)

While specific studies detailing the use of 2'-azido-2',3'-dideoxy-5-iodouridine in gene sequencing are not prevalent in the public domain, the structural components of the molecule suggest potential applications in this area. The 2'-azido group is a key feature in various biochemical assays. For instance, 2'-azido-modified nucleosides can be incorporated into nucleic acids and subsequently labeled via click chemistry for visualization and analysis. acs.org This approach has been demonstrated with other 2'-azido nucleosides, such as 2'-azido-2'-deoxyuridine, for the fluorescent labeling of RNA. acs.org

The presence of the bulky iodine atom at the 5-position could also be exploited. Halogenated nucleosides like 5-iodo-2'-deoxyuridine are known to be incorporated into DNA and can be used as radiosensitizers or as probes in structural biology due to the high electron density of the iodine atom. chemimpex.commpbio.com In the context of gene sequencing, the unique mass of the iodine atom could potentially be utilized in mass spectrometry-based sequencing methods. However, empirical data on the enzymatic incorporation of 2'-azido-2',3'-dideoxy-5-iodouridine by DNA polymerases used in sequencing reactions would be required to validate this potential application.

Development for Target Identification Studies

The development of 2'-azido-2',3'-dideoxy-5-iodouridine for target identification studies has not been specifically documented. However, the presence of the 2'-azido group makes it a candidate for such applications. The azido group is a versatile chemical handle that can be used in photoaffinity labeling, a powerful technique for identifying the cellular targets of a bioactive compound. Upon photoactivation, the azido group forms a highly reactive nitrene that can covalently cross-link the molecule to its binding partner, allowing for subsequent isolation and identification of the target protein. This strategy has been widely employed in drug discovery to elucidate the mechanism of action of various compounds. While this potential exists for 2'-azido-2',3'-dideoxy-5-iodouridine, its utility would depend on its biological activity and affinity for specific cellular targets.

Enzymatic Incorporation into Nucleic Acids for Advanced Research

The enzymatic incorporation of 2'-azido-2',3'-dideoxy-5-iodouridine into nucleic acids is a critical prerequisite for many of its potential applications in advanced research. For a nucleoside to be incorporated, it must first be phosphorylated to its 5'-triphosphate form and then be recognized as a substrate by a DNA or RNA polymerase.

Research on the related compound, 3'-azido-2',3'-dideoxyuridine-5'-triphosphate (the non-iodinated analog), has shown that it can be a potent and highly selective inhibitor of viral reverse transcriptases. This suggests that the triphosphate form of azido-modified uridine (B1682114) analogs can be recognized and utilized by certain polymerases. The 3'-azido group acts as a chain terminator, preventing further elongation of the nucleic acid strand, a mechanism central to the action of many antiviral nucleoside analogs.

Studies on other 2'-azido nucleoside triphosphates, such as 2'-azido-2'-dATP, have demonstrated their successful enzymatic incorporation into RNA by mutant DNA polymerases, highlighting the potential for creating modified nucleic acid libraries for aptamer selection. jenabioscience.com The efficiency of incorporation of 2'-azido-2',3'-dideoxy-5-iodouridine-5'-triphosphate would need to be empirically determined for various polymerases to ascertain its utility in these advanced research methodologies.

Development of Advanced Delivery Systems (Research Concepts)

Design and Synthesis of Prodrug Formulations (Research Prototypes)

While there are no specific reports on prodrugs of 2'-azido-2',3'-dideoxy-5-iodouridine, research on the closely related compound 3'-azido-2',3'-dideoxyuridine (AZDU) provides a blueprint for potential prodrug strategies. AZDU has been shown to have potent anti-HIV activity but suffers from a short half-life and incomplete oral bioavailability. To address these limitations, a valinate ester prodrug, 3'-azido-2',3'-dideoxyuridine-5'-O-valinate hydrochloride (AZDU-VAL), was synthesized.

This prodrug approach involves esterification at the 5'-hydroxyl group of the nucleoside. In preclinical models, AZDU-VAL was rapidly and efficiently converted back to the active parent compound, AZDU, and demonstrated significantly improved oral bioavailability. This type of prodrug strategy could theoretically be applied to 2'-azido-2',3'-dideoxy-5-iodouridine to enhance its pharmacokinetic properties.

Another prodrug concept involves the synthesis of N3-acyloxymethyl derivatives. For instance, N3-pivaloyloxymethyl-3'-azido-2',3'-dideoxyuridine has been synthesized and evaluated as a prodrug of AZDU. Such modifications aim to improve membrane permeability and cellular uptake.

Strategies for Enhanced Cellular Uptake in Preclinical Models

The cellular uptake of nucleoside analogs is a critical determinant of their biological activity. While specific studies on the cellular uptake of 2'-azido-2',3'-dideoxy-5-iodouridine are lacking, insights can be drawn from related compounds. The uptake of many nucleoside analogs is mediated by specific nucleoside transporters in the cell membrane.

Strategies to enhance cellular uptake often involve the use of prodrugs, as discussed above, which can bypass or more effectively utilize these transport mechanisms. For example, lipophilic prodrugs can enhance passive diffusion across the cell membrane. Additionally, the design of nucleoside analogs that are better substrates for influx transporters or poorer substrates for efflux pumps is a key strategy in drug design.

In preclinical models, the metabolism of the parent compound can also influence intracellular concentrations. For AZDU, it was found to be metabolized not only to its mono-, di-, and triphosphates but also to novel 5'-O-diphosphohexose derivatives. Understanding such metabolic pathways for 2'-azido-2',3'-dideoxy-5-iodouridine would be crucial for developing strategies to enhance its intracellular accumulation and therapeutic potential.

Comparative Studies with Related Halogenated Uridine Derivatives

The biological activity of 2'-azido-2',3'-dideoxy-5-iodouridine has been evaluated in the context of other halogenated and modified uridine derivatives, primarily as potential anti-HIV agents.

In a study by Warshaw and Watanabe, a series of 2'-azido-2',3'-dideoxypyrimidine nucleosides were synthesized, including the 5-bromo and 5-iodo analogs of 2'-azido-2',3'-dideoxyuridine. nih.gov These compounds, while closely related to the potent anti-HIV drug zidovudine (B1683550) (AZT), did not exhibit significant anti-HIV activity in tissue culture using H9 cells. nih.gov This suggests that the combination of a 2'-azido group with a 5-halogen on a uridine base does not confer potent antiretroviral activity, at least in the systems tested.

In contrast, other halogenated uridine derivatives have shown more promising activity. For instance, 3'-azido-2'-deoxy-5-iodouridine has been reported as an active antiviral agent. nih.gov Furthermore, a study on 2',3'-O-isopropylidene-5-iodouridine found that it could suppress HIV-1 replication, with the bulky iodine atom thought to play a role in its inhibitory activity. mdpi.com

These comparative findings highlight the subtle structure-activity relationships among modified nucleosides. The specific position of the azido group (2' vs. 3') and other modifications on the sugar and base moieties are critical determinants of biological activity.

Table of Antiviral Activity for Selected Uridine Derivatives

Compound Target Virus Activity Reference
2'-Azido-2',3'-dideoxy-5-iodouridine HIV Not significant nih.gov
2'-Azido-2',3'-dideoxy-5-bromouridine HIV Not significant nih.gov
3'-Azido-2'-deoxy-5-iodouridine Retroviruses Active nih.gov

Analysis of 5-Iodo-2'-deoxyuridine (Idoxuridine) in Research

5-Iodo-2'-deoxyuridine, also known as Idoxuridine (IdU), is a pyrimidine (B1678525) analogue of thymidine that has been a subject of extensive research for its antiviral and radiosensitizing properties. mpbio.com Its structural similarity to thymidine allows it to be incorporated into DNA, leading to functional disruptions.

Research into Idoxuridine has spanned several decades, with significant findings in its application as a radiosensitizer in oncology and as a tool in cell biology. As a radiosensitizer, Idoxuridine is incorporated into the DNA of cancer cells, making them more susceptible to the damaging effects of ionizing radiation. nih.govnih.gov This has been demonstrated in vitro in human colon cancer cells and in vivo in animal models of glioma. nih.govnih.gov

In the realm of cell cycle analysis, Idoxuridine plays a crucial role in modern techniques like mass cytometry (MCM). nih.govjove.com Its rapid incorporation into DNA during the S-phase of the cell cycle allows for precise labeling and quantification of proliferating cells. nih.gov This method offers advantages over traditional techniques by not requiring secondary antibodies or DNA degradation for measurement. nih.gov

Interactive Data Table: Research Findings for 5-Iodo-2'-deoxyuridine (Idoxuridine)

Research AreaModel SystemKey FindingsReference(s)
Radiosensitization HT29 Human Colon Cancer CellsCombination with 5-fluorouracil (B62378) (FUra) increased radiosensitization through enhanced IdUrd incorporation and cell cycle redistribution. nih.gov
Radiosensitization Fischer 344 Rat Brain Tumor Model (9L gliosarcoma)Intraventricular infusion of IdUrd combined with radiotherapy markedly improved survival time and resulted in a 10% cure rate. nih.gov
Cell Cycle Analysis Mass Cytometry (MCM) PlatformEnables direct measurement of cells in S-phase with short incubation times (10-15 minutes). nih.gov nih.govjove.comelsevierpure.com
Antiviral Activity Vaccinia Virus (Orthopoxviruses)Exhibits antiviral activity against vaccinia virus. mpbio.comsigmaaldrich.com

Exploration of Other Halogenated Nucleoside Analogues

The promising results from Idoxuridine spurred the investigation of a wide array of other halogenated nucleoside analogues for therapeutic applications. These compounds often exhibit broad-spectrum antiviral activity and are a cornerstone of chemotherapy for various cancers. nih.govmdpi.com

The exploration of halogenated nucleoside analogues has led to the development of numerous clinically significant drugs. These analogues function as antimetabolites, competing with natural nucleosides and getting incorporated into DNA or RNA, which ultimately leads to cytotoxicity in cancer cells or inhibition of viral replication. nih.gov

For instance, 5-fluorouracil (5-FU), a fluorinated pyrimidine analogue, is a widely used chemotherapeutic agent, particularly for colorectal cancer. nih.govfrontiersin.org Research has shown that its efficacy can be enhanced when used in combination with other nucleoside analogues like Idoxuridine. nih.gov

More recent research has focused on novel compounds like 2-thiouridine (B16713) (s2U), which has demonstrated broad-spectrum antiviral activity against positive-strand RNA viruses, including Dengue virus and SARS-CoV-2. Preclinical studies in mice showed that s2U treatment significantly reduced viral load and improved survival rates. The mechanism of action for many of these analogues involves the inhibition of viral RNA-dependent RNA polymerase.

The development of prodrugs is another key strategy in this field to improve the pharmacokinetic properties of these analogues. frontiersin.org For example, capecitabine (B1668275) is an oral prodrug of 5-FU designed to be preferentially converted to the active drug at the tumor site. frontiersin.org

Interactive Data Table: Research Findings for Other Halogenated Nucleoside Analogues

Compound/ClassResearch AreaKey FindingsReference(s)
5-Fluorouracil (FUra) Anticancer (Colorectal)Active single agent and can modulate the radiosensitizing effects of IdUrd. nih.gov
Capecitabine (5-FU prodrug) Anticancer (Colorectal)Oral administration leads to higher concentrations of 5-FU in tumors compared to adjacent healthy tissue. frontiersin.org
2-Thiouridine (s2U) Antiviral (DENV, SARS-CoV-2)Broad-spectrum antiviral activity; reduces viral load and improves survival in mice. Acts as a pyrimidine ribonucleoside analogue.
5-Iodouracil derivative 6e Antiviral (HSV-1, HSV-2, VZV)Showed the most potent activity against herpes simplex virus types 1 and 2, and varicella-zoster virus among newly synthesized nucleosides in one study. researchgate.net
2',3'-dideoxy-5-halouridines Antiviral (HIV, R-MuLV)3'-azido-2',3'-dideoxy-5-iodouridine and the corresponding 5-bromouridine (B41414) were found to be active against Rauscher-Murine leukemia virus. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 2'-azido-2',3'-dideoxy-5-iodouridine, and what intermediates are critical for yield improvement?

  • Methodology : Synthesis typically involves cyclonucleoside intermediates. For example, 5′-deoxy-5′-iodo-2',3'-O-isopropylideneuridine reacts with potassium ferri-butoxide in dioxane to form 2'-azido derivatives . Cyclonucleosides like 5′-O-benzoyl-2′-deoxy-5-fluoro-2,3′-O-cyclouridine are treated with lithium azide in DMF to introduce the azide group at the 2'-position . Critical intermediates include iodinated precursors and silyl-protected derivatives (e.g., 3',5'-O-di(t-butyldimethylsilyl)uridine), which enhance regioselectivity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing 2'-azido-2',3'-dideoxy-5-iodouridine?

  • Methodology : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm the azido group and iodine substitution. For example, 1H^1H-NMR can distinguish between 2'-azido and 3'-azido isomers via coupling constants, while HRMS validates molecular weight (e.g., C9_9H13_{13}IN2_2NaO14_{14}P3_3) . X-ray crystallography is recommended for resolving ambiguous stereochemistry .

Q. How is the antitumor or antimicrobial activity of this compound evaluated in preclinical studies?

  • Methodology : Standardized agar diffusion assays are used for antimicrobial screening against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). For antitumor activity, cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa, HepG2) are conducted at concentrations ranging from 1–100 µM. Dose-response curves and IC50_{50} values are calculated to compare potency with analogs like 5-bromo-2'-deoxyuridine .

Advanced Research Questions

Q. How do structural modifications at the 2'-azido or 5-iodo positions influence bioactivity and metabolic stability?

  • Methodology : Replace the 5-iodo group with bromo or fluoro substituents to assess halogen-dependent activity. For example, 5-bromo analogs show reduced antiviral potency compared to 5-iodo derivatives due to weaker halogen bonding with target enzymes . Stability studies in human plasma (37°C, 24 hr) using HPLC reveal that the 2'-azido group undergoes slow reduction to 2'-amino, which can be mitigated by phosphoramidate prodrugs .

Q. What are the challenges in resolving isomerization or anomerization during synthesis?

  • Methodology : Isomerization occurs during acidic or thermal conditions (e.g., in HMPA at 150°C). Use chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis to separate α/β anomers. For example, transglycosylation reactions with TMS-triflate yield α-anomers, while β-anomers dominate under kinetic control .

Q. How does this compound compare to other azido-dideoxynucleosides (e.g., AZT) in antiviral mechanisms?

  • Methodology : Evaluate inhibition of viral polymerases (e.g., HIV-1 RT or HCV NS5B) using 3H^3H-incorporation assays. Unlike AZT, which acts as a chain terminator, 2'-azido-2',3'-dideoxy-5-iodouridine may induce conformational changes in the polymerase active site due to steric bulk from iodine .

Q. What strategies are effective for incorporating this compound into RNA or DNA probes?

  • Methodology : Convert the 2'-azido group into a phosphoramidite building block (e.g., 2'-azido-2'-deoxyuridine phosphoramidite) for solid-phase oligonucleotide synthesis. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables site-specific labeling with fluorophores or biotin .

Data Contradiction & Validation

Q. How can conflicting reports about cytotoxicity in normal vs. cancer cells be resolved?

  • Methodology : Perform comparative transcriptomics (RNA-seq) to identify differential gene expression (e.g., p53 or DNA repair pathways) in cancer vs. normal cells. Validate using siRNA knockdown of suspected targets (e.g., thymidine kinase 1) to isolate mechanism .

Q. Why do some studies report potent antiviral activity while others show no effect?

  • Methodology : Test compound stability under assay conditions (e.g., pH, serum content). For instance, the 2'-azido group may degrade in reducing environments (e.g., cysteine-rich media), generating inactive metabolites. Use LC-MS to quantify intact compound during assays .

Methodological Resources

  • Synthetic Protocols : Cyclonucleoside intermediates (Scheme 26 in ); Phosphoramidite synthesis .
  • Assay Design : Agar diffusion (ISO 20776-1:2019) ; Polymerase inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.